Chromotropic acid sodium salt
Description
Historical Context of Its Analytical Relevance
First synthesized in the 18th century, chromotropic acid was initially used as a chrome dye. researchgate.net Its journey into the world of analytical chemistry began with the discovery of its reaction with formaldehyde (B43269) to produce a distinct purple chromogen. cdnsciencepub.com This reaction, first described by Eegriwe in 1937, laid the foundation for the development of a highly specific and sensitive method for formaldehyde detection. cdnsciencepub.com The "chromotropic acid method" became a standard and widely adopted procedure, particularly in environmental and occupational safety for monitoring formaldehyde levels in various matrices, including air and water. cdnsciencepub.comindustryarc.com
The analytical applications of chromotropic acid sodium salt soon expanded beyond formaldehyde. In 1960, a method was developed for the direct spectrophotometric determination of nitrate (B79036) anions. wikipedia.org Over the years, its utility as a chromogenic or fluorometric reagent has been demonstrated for a wide range of substances, including various metal ions, other inorganic anions, and even organic compounds. sigmaaldrich.comscharlab.comsigmaaldrich.com
Scope and Significance in Contemporary Chemical Sciences
In modern chemical research, this compound continues to be a valuable tool, primarily in spectrophotometric and fluorometric analysis. Its ability to form stable, colored complexes makes it an excellent reagent for the determination of numerous metal ions. smolecule.comglobalresearchonline.net It is employed in the detection and quantification of elements such as aluminum, beryllium, chromium, mercury, and titanium. chemimpex.comsigmaaldrich.comscharlab.com This has significant implications in environmental monitoring for assessing heavy metal contamination in water sources and in materials science for alloy analysis. chemimpex.comgoogle.com
The compound's reactivity also extends to the formation of azo dyes. globalresearchonline.net By coupling with diazotized compounds, new chromotropic acid azo dyes can be synthesized, which in turn can be used as indicators for the spectrophotometric determination of other substances, such as thorium. globalresearchonline.net
Furthermore, this compound has found applications in the pharmaceutical industry. It is used as a colorimetric indicator for detecting formaldehyde in drug formulations and can aid in the chromatographic analysis of amine compounds. industryarc.comnordmann.global Its ability to interact with proteins and enzymes has also been utilized in biochemical assays. smolecule.com The versatility of this compound is further highlighted by its use as a precursor in the synthesis of functional materials like metal-organic frameworks (MOFs). smolecule.com
Properties of this compound Dihydrate
| Property | Value |
| Synonyms | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt dihydrate, Disodium 4,5-dihydroxynaphthalene-2,7-disulfonate |
| CAS Number | 5808-22-0 |
| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O |
| Molecular Weight | 400.29 g/mol |
| Appearance | Off-white to buff powder |
| Melting Point | >300 °C |
This table contains data from multiple sources. chemimpex.comcarlroth.com
Selected Analytical Applications of this compound
| Analyte | Method | Wavelength (λmax) |
| Formaldehyde | Spectrophotometry | 580 nm |
| Nitrate | Spectrophotometry | 410 nm |
| Titanium | Spot Test (Colorimetric) | Red color formation |
| Thorium (as azo dye complex) | Spectrophotometry | Not specified |
This table contains data from multiple sources. acs.orgcdnsciencepub.comglobalresearchonline.netgoogle.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H8NaO8S2 |
|---|---|
Molecular Weight |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
InChI Key |
NFUBDAYOCNSUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |
Related CAS |
129-96-4 3888-44-6 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Chromotropic Acid Sodium Salt
Established Synthetic Pathways for Chromotropic Acid Sodium Salt
The industrial synthesis of chromotropic acid is primarily accomplished through two established routes, both originating from 1-amino-naphthalene-3,6,8-trisulphonic acid, commonly known as T-acid or H-acid.
The first, more direct method involves the alkaline pressure hydrolysis of T-acid. In this process, T-acid is treated with an aqueous sodium hydroxide (B78521) solution under high temperature (e.g., 200°C) and pressure. This reaction substitutes the amino group with a hydroxyl group, yielding chromotropic acid.
The second pathway is a two-step process. It begins with the acid pressure hydrolysis of T-acid using dilute sulfuric acid to replace the amino group with a hydroxyl group, forming 1-naphthol-3,6,8-trisulphonic acid. This intermediate is then reacted with concentrated sodium hydroxide solution, which results in the formation of chromotropic acid.
In both synthetic routes, the final product is typically isolated from the alkaline reaction mixture as its disodium (B8443419) salt. This is achieved by acidifying the solution and "salting out" the product with sodium chloride. The quality of the resulting chromotropic acid can vary, with purity often assessed by the content of remaining diazotisable compounds (unreacted amino precursors). For high-purity applications, further purification steps are employed. One such method involves precipitating the product as a tetrasodium (B8768297) salt from a highly alkaline solution, which can then be filtered and re-acidified to yield the purer disodium salt.
Table 1: Overview of Synthetic Pathways for this compound
| Pathway | Starting Material | Key Reagents | Process Steps | Isolation Method |
|---|---|---|---|---|
| Direct Hydrolysis | 1-amino-naphthalene-3,6,8-trisulphonic acid (T-acid) | Aqueous Sodium Hydroxide | Single-step alkaline pressure hydrolysis. | Acidification and salting out with NaCl. |
| Two-Step Conversion | 1-amino-naphthalene-3,6,8-trisulphonic acid (T-acid) | 1. Dilute Sulfuric Acid 2. Concentrated Sodium Hydroxide | 1. Acid pressure hydrolysis to form 1-naphthol-3,6,8-trisulphonic acid. 2. Reaction with NaOH. | Acidification and salting out with NaCl. |
Novel Derivatization Reactions and Synthetic Applications
The rich chemistry of this compound allows for its use as a versatile platform for synthesizing a range of functional molecules.
This compound is a classical coupling component in the synthesis of azo dyes. The positions ortho to the hydroxyl groups on the naphthalene (B1677914) ring are activated for electrophilic substitution. This allows for reaction with diazonium salts, which are typically prepared from the diazotization of primary aromatic amines.
The general reaction involves coupling the diazonium salt with chromotropic acid in an alkaline medium (e.g., sodium carbonate or sodium hydroxide solution). Depending on the stoichiometry, this can produce mono-azo or bis-azo dyes. globalresearchonline.net For instance, reacting diazotized sulfa drugs like sulfadimidine or sulfaguanidine (B1682504) with chromotropic acid yields potent azo dye ligands. globalresearchonline.net
Many of these resulting azo dyes function as excellent metallochromic indicators. google.com The azo dye molecule, containing the chromotropic acid moiety, can chelate with metal ions, leading to a distinct color change that can be measured spectrophotometrically. This property is exploited for the quantitative determination of various metal ions, including thorium, uranium, zirconium, nickel, and cobalt. globalresearchonline.netgoogle.comnih.gov For example, specific azo derivatives of chromotropic acid have been synthesized for the sensitive detection of thorium (IV) and for the simultaneous determination of nickel and cobalt. globalresearchonline.netnih.govresearchgate.net
Beyond dye chemistry, this compound serves as a valuable starting material in multi-step organic synthesis. A notable application is its use as a precursor for 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a key polyketide building block in the biosynthesis of complex natural products. nih.govnih.gov
The synthesis is achieved through an alkali fusion reaction of commercially available this compound. nih.gov The resulting THN is a crucial intermediate for the chemoenzymatic synthesis of meroterpenoids, a class of natural products with mixed biosynthetic origins. nih.gov For instance, THN derived from chromotropic acid is the foundational aromatic unit for producing the napyradiomycins and the structurally complex merochlorin A and B, which exhibit significant antibacterial activities. nih.govnih.govdocksci.com This synthetic strategy highlights the role of a common industrial chemical in providing access to advanced and biologically active molecular architectures. nih.gov
Chromotropic acid itself is a well-known analytical reagent, most famously for the specific detection of formaldehyde (B43269), which produces a characteristic purple-colored product (peaking around 580 nm) in the presence of concentrated sulfuric acid. analchemres.orgnih.gov However, to improve performance, reduce hazardous reagent use, or enhance specificity for other analytes, various derivatization strategies have been developed.
One approach involves altering the reaction conditions to generate different chromogenic species. For example, a greener analytical method for formaldehyde has been developed where the reaction with chromotropic acid is carried out in the presence of magnesium sulfate (B86663), producing a stable complex with a different absorption maximum (535 nm) and avoiding the need for large volumes of concentrated acid. scielo.br Other modifications have focused on replacing concentrated sulfuric acid with less hazardous mixtures, such as HCl and H₂O₂, by investigating the role of dissolved oxygen in the chromogen-forming oxidation step. researchgate.net
Furthermore, the chromotropic acid molecule itself can be derivatized to create more specific reagents. This is exemplified by the synthesis of 2,7-bisphenylazo-chromotropic acid diamide (B1670390) derivatives. google.com Converting the hydrophilic sulfonic acid groups into amides alters the solubility and complexing behavior of the molecule, making these derivatives useful as extractive and spectrophotometric reagents for heavy metal ions in more strongly acidic media, where the original compound is less effective. google.com
Spectroscopic Characterization and Elucidation of Molecular Structures
Advanced Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy, UV-Visible Spectroscopy, X-ray Diffraction)
Spectroscopic techniques are fundamental in confirming the identity and structural features of chromotropic acid sodium salt.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum confirms the existence of characteristic groups, and these analyses are often used to verify the formation of new compounds or complexes involving this compound researchgate.net. For instance, the broad band observed in the region of 2900-3600 cm⁻¹ is typically assigned to the stretching vibrations of the hydroxyl (-OH) groups on the naphthalene (B1677914) ring researchgate.net. Other significant peaks correspond to the double bonds in the aromatic rings and the sulfonate groups researchgate.net.
UV-Visible Spectroscopy is utilized to study the electronic transitions within the molecule. In analytical applications, the reaction of this compound with specific analytes leads to the formation of colored products with distinct absorption maxima. For example, its reaction with formaldehyde (B43269) in a concentrated sulfuric acid medium produces a distinct red-purple coloration, which is quantified by measuring the absorbance at a peak wavelength of 580 nm chemodex.comwikipedia.orgadipogen.com. Similarly, a spectrophotometric method for determining ambroxol (B1667023) using this compound reported a maximum wavelength of 469 nm for the resulting product ekb.eg.
X-ray Diffraction (XRD) , particularly powder XRD and single-crystal XRD, is used for structural confirmation and to study the crystalline nature of the compound and its derivatives researchgate.net. These techniques provide definitive information about the spatial arrangement of atoms, bond lengths, and bond angles, confirming the molecular structure in the solid state researchgate.net.
| Spectroscopic Technique | Application | Key Findings / Observed Values |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for -OH, aromatic C=C, and sulfonate groups researchgate.net |
| UV-Visible Spectroscopy | Quantitative analysis of reaction products | λmax at 580 nm with formaldehyde chemodex.comwikipedia.orgadipogen.com |
| UV-Visible Spectroscopy | Quantitative analysis of reaction products | λmax at 469 nm with ambroxol ekb.eg |
| X-ray Diffraction (XRD) | Structural confirmation of crystalline solids | Used to confirm the formation and structure of derivatives researchgate.net |
Theoretical Chemistry Approaches (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Computational chemistry provides deep insights into the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) calculations are performed to optimize the molecular geometry and to understand the electronic properties researchgate.net. Studies have utilized DFT calculations at levels such as B3LYP/6-311G(d,p) to obtain optimized geometrical parameters that are comparable with experimental data from X-ray diffraction researchgate.net. Molecular Electrostatic Potential (MESP) diagrams, derived from DFT, are used to analyze the interacting regions of the molecule, highlighting the electron-rich and electron-deficient areas that are susceptible to electrophilic and nucleophilic attack, respectively researchgate.net.
Frontier Molecular Orbital (HOMO-LUMO) Analysis is crucial for understanding the kinetic and thermodynamic stability of the molecule researchgate.net. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. This analysis helps in predicting the selectivity and reactivity of the compound in various chemical reactions researchgate.net.
Molecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces, π-Stacking Interactions)
The stability and structure of this compound in the solid state are governed by a network of intermolecular interactions.
Hirshfeld Surface Analysis is a powerful tool used to qualitatively and quantitatively examine the various intermolecular interactions within the crystal structure researchgate.net. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to visualize and quantify close contacts between atoms. This analysis can identify and differentiate between various types of interactions, such as hydrogen bonding and π-stacking researchgate.net.
Solution Chemistry and Stability Studies
The stability of this compound is dependent on various environmental factors, including exposure to light, oxidizing agents, and the nature of the reaction medium.
This compound is known to be sensitive to light chemicalbook.comguidechem.com. Exposure to UV radiation or direct sunlight can lead to photochemical decomposition, necessitating that the compound be stored in light-protected containers lobachemie.comcarlroth.com. The compound is also incompatible with strong oxidizing agents chemicalbook.comcarlroth.comfishersci.com. Reactions with strong oxidizers can lead to oxidative decomposition of the molecule, altering its chemical structure and properties. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and sulfur oxides fishersci.comfishersci.at.
The reaction medium plays a significant role in the stability and utility of this compound. It is readily soluble in water but only slightly soluble in ethanol (B145695) sinocurechem.com. Its stability is generally good under normal, neutral conditions lobachemie.com. However, its reactivity is often harnessed in specific media, such as the use of 75% sulfuric acid for the quantitative determination of formaldehyde chemodex.comadipogen.com. In pharmaceutical applications, this compound has been explored for its potential use as a stabilizing agent in drug formulations, where it may improve the solubility and bioavailability of certain medications chemimpex.com.
| Factor | Effect on Stability | Recommended Handling |
|---|---|---|
| Light / UV Radiation | Causes photochemical decomposition chemicalbook.comcarlroth.com | Protect from light and sunlight guidechem.comlobachemie.com |
| Strong Oxidizing Agents | Causes oxidative decomposition chemicalbook.comcarlroth.com | Avoid contact with strong oxidizers fishersci.com |
| Moisture and Air | Can cause the compound to change color sinocurechem.com | Protect from moisture and air lobachemie.com |
| Reaction Media | Soluble in water; specific reactivity in strong acids chemodex.comsinocurechem.com | Use appropriate solvent for intended application |
Complexation Chemistry of Chromotropic Acid Sodium Salt with Metal Ions
Investigation of Complex Stoichiometry and Coordination Geometry
The stoichiometry of complexes formed between chromotropic acid sodium salt and metal ions is variable and depends on factors such as the metal-to-ligand molar ratio, pH, and the specific metal ion involved. Research on analogous systems shows that metal complexes can form in various ratios, including 1:1, 1:2, 1:3, and even 1:4 (metal:ligand). For instance, studies on azo dyes derived from chromotropic acid have shown that Fe(III) can form both 1:1 and 1:3 complexes, while Co(II), Ni(II), and Cu(II) tend to form 1:2 complexes dergipark.org.tr. The method of continuous variation is a common technique used to determine the stoichiometric ratio for the formation of a metal ion complex in solution pressbooks.pub.
pH Dependence of Metal-Ligand Complex Formation
The formation of metal-chromotropic acid complexes is highly dependent on the pH of the solution nih.gov. The acidity of the medium governs the deprotonation of the ligand's hydroxyl groups, which is a prerequisite for coordination. Potentiometric titrations show that complex formation often begins in acidic conditions, typically in a pH range of 2.5 to 3.5 jocpr.com.
As the pH increases, the equilibrium shifts towards the deprotonation of the hydroxyl groups, enhancing the ligand's ability to bind with positively charged metal ions. This increased affinity generally leads to more stable complexes. However, at excessively high pH levels, the formation of metal hydroxide (B78521) species can compete with the ligand complexation, potentially leading to the precipitation of metal hydroxides and a decrease in the concentration of the desired complex nih.govresearchgate.net. The optimal pH for complex formation is therefore a balance between ensuring ligand deprotonation and preventing metal hydrolysis. For example, in the complexation of Fe(III) with a similar dihydroxy ligand, the optimal pH was found to be around 3, as higher pH values led to the formation of insoluble iron hydroxides researchgate.net.
Ligand Binding Mechanisms (e.g., Hydroxyl Group Deprotonation, Uranyl Ion Interaction)
The primary binding mechanism for chromotropic acid involves the deprotonation of its two hydroxyl groups at the 4 and 5 positions of the naphthalene (B1677914) ring researchgate.net. The pKa values for chromotropic acid are approximately 5.36 and 15.6, corresponding to the dissociation of these protons wikipedia.org. Once deprotonated, the resulting phenoxide ions act as Lewis bases, donating a pair of electrons to form coordinate covalent bonds with a metal ion, which acts as a Lewis acid uri.edu. This chelation results in a stable, five- or six-membered ring structure, which is thermodynamically favorable.
This mechanism is effective for a wide range of metal ions, including the uranyl ion (UO₂²⁺). The uranyl ion is known to form stable complexes with ligands containing oxygen donor atoms, such as carboxylate and hydroxyl groups researchgate.netnih.gov. The interaction involves the coordination of the deprotonated hydroxyl groups of chromotropic acid to the equatorial positions of the linear UO₂²⁺ cation. Studies with similar ligands confirm that uranyl ions readily form complexes with both 1:1 and 1:2 (metal:ligand) stoichiometries in solution researchgate.net.
Stability Constants and Thermodynamic Parameters of Metal Complexes
The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a stronger metal-ligand interaction and a more stable complex. The stepwise formation of complexes (e.g., ML and ML₂) is described by stepwise stability constants (K₁ and K₂). A significant difference between log K₁ and log K₂ suggests that the complexes are formed in distinct, sequential steps jocpr.com.
The spontaneity and energetics of the complexation reaction are described by thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Gibbs Free Energy (ΔG): A negative value indicates that the complex formation is a spontaneous process.
Enthalpy (ΔH): A negative value signifies an exothermic reaction, where heat is released, while a positive value indicates an endothermic reaction that requires energy input.
Entropy (ΔS): A positive value suggests an increase in disorder during the reaction, which is often the case when solvent molecules are displaced by the ligand.
Studies on Cr(VI) adsorption, a related process, show that negative ΔG indicates spontaneity, while ΔH can be endo- or exothermic depending on the specific system researchgate.netmdpi.com. For many transition metal complexes, the formation process is spontaneous and exothermic ijsr.net.
| Metal Ion | log K (example) | ΔG (kJ/mol, example) | ΔH (kJ/mol, example) | ΔS (J/mol·K, example) |
|---|---|---|---|---|
| Fe(III) | 15.3 | -87.3 | -25.1 | 208.7 |
| Cu(II) | 12.8 | -73.0 | -18.5 | 182.9 |
| Cr(VI) | 13.8 | -78.8 | -22.4 | 189.2 |
| UO₂²⁺ | 14.5 | -82.7 | -20.0 | 210.4 |
Note: The values in this table are illustrative examples based on typical data for similar strong chelating ligands and are intended to demonstrate the concepts of stability constants and thermodynamic parameters.
Coordination with Transition Metals (e.g., Fe(III), Cr(VI), Ti, Cu(II))
This compound is widely used as a chromogenic reagent for the spectrophotometric determination of various transition metals due to the formation of distinctly colored complexes acs.org.
Fe(III): Forms highly stable complexes with chromotropic acid. Depending on the pH and molar ratios, various species can be formed, including protonated and deprotonated complexes semanticscholar.org. The stability of Fe(III) complexes with chelating agents is typically very high, with log K values often exceeding those of many divalent metals researchgate.netcore.ac.uk.
Cr(VI): The reaction between chromotropic acid and hexavalent chromium in acidic media is a well-established method for the determination of chromium. The process involves the formation of a colored chromium complex. Thermodynamic studies of related Cr(VI) systems indicate the complexation is often a spontaneous process researchgate.net.
Ti(IV): Titanium(IV) forms a characteristic yellow-orange complex with chromotropic acid in sulfuric acid solution, which is used for its quantitative analysis. Studies show that Ti(IV) exists in various hydrolyzed and polynuclear forms in acidic solutions, which are then converted into titanium-ligand complexes upon addition of a chelating agent nih.gov.
Cu(II): Copper(II) readily forms complexes with chromotropic acid. Studies comparing various divalent metals often find that the stability of their complexes follows the Irving-Williams series, with Cu(II) typically forming some of the most stable complexes ijsr.net.
Complexation with Lanthanides (e.g., La(III)) and Actinides (e.g., UO₂²⁺, Th)
The hard Lewis acid character of lanthanide and actinide ions leads to a strong preference for coordination with hard Lewis bases, particularly oxygen-donor ligands like the hydroxyl groups of chromotropic acid mdpi.com.
La(III): As a representative lanthanide, Lanthanum(III) forms complexes with chromotropic acid. Lanthanides typically form complexes where the bonding is primarily electrostatic in nature. Studies with similar ligands show that La(III) can form monomeric complexes, and the coordination involves the carboxyl or hydroxyl groups of the ligand mdpi.comnih.gov.
Actinides (UO₂²⁺, Th): Chromotropic acid and its derivatives are effective chelating agents for actinides.
UO₂²⁺ (Uranyl): The uranyl ion forms a stable, colored chelate with chromotropic acid, a property that has been studied spectrophotometrically osti.gov. The complexation involves binding to the deprotonated hydroxyl groups. ESI-MS and EXAFS analyses of similar systems show that both 1:1 and 1:2 (Uranium:ligand) complexes can form, with the 1:2 complex often being the predominant species in the presence of excess ligand researchgate.net.
Th(IV): Thorium(IV) also forms stable complexes with chromotropic acid derivatives. Due to its high positive charge (+4) and strong affinity for oxygen donors, Th(IV) complexation is robust. Separation and analysis methods for thorium often rely on its ability to form strong complexes with chelating resins or ligands in acidic media utwente.nlnih.gov. Studies on similar ligands like Tiron show that thorium forms stable complexes via chelation with catechol-like units researchgate.net.
Advanced Analytical Applications of Chromotropic Acid Sodium Salt in Quantitative and Qualitative Analysis
Spectrophotometric and Colorimetric Methods Development
The development of spectrophotometric and colorimetric methods has significantly benefited from the use of chromotropic acid sodium salt. Its ability to form distinctly colored complexes with specific analytes in a reproducible manner under controlled conditions makes it an ideal reagent for quantitative analysis.
Formaldehyde (B43269) Determination Methodologies and Mechanism Elucidation
One of the most well-established applications of this compound is in the determination of formaldehyde. This method is recommended by the National Institute for Occupational Safety and Health (NIOSH) and relies on the reaction between formaldehyde and chromotropic acid in a concentrated sulfuric acid medium to produce a purple-colored compound. analchemres.orgscielo.br The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the concentration of formaldehyde.
The reaction mechanism involves the formation of a carbocation from formaldehyde in the strongly acidic environment. This carbocation then undergoes an electrophilic aromatic substitution with two molecules of chromotropic acid to form a diarylmethane derivative. Subsequent oxidation of this intermediate, with concentrated sulfuric acid acting as the oxidizing agent, leads to the formation of the colored quinoidal product. researchgate.net The maximum absorbance of this purple product is typically observed at 574 nm or 580 nm. analchemres.orgcdnsciencepub.com
Recent advancements have explored modifications to this method to enhance safety and efficiency. For instance, research has demonstrated the successful replacement of the hazardous concentrated sulfuric acid with a less harmful mixture of hydrochloric acid and hydrogen peroxide. researchgate.net Another innovative approach involves the use of magnesium sulfate (B86663) to facilitate the reaction, producing a stable Mg2+/cyclotetrachromotropylene complex with a maximum absorption at 535 nm, offering a greener analytical alternative. scielo.br
Table 1: Comparison of Methodologies for Formaldehyde Determination
| Parameter | Conventional Method | Green Method with MgSO4 |
|---|---|---|
| Reagents | Chromotropic acid, Concentrated H2SO4 | Chromotropic acid, MgSO4 |
| λmax | 574-580 nm | 535 nm |
| Linear Range | 0.03-7.00 mg L-1 analchemres.org | 3-11 mg L-1 scielo.br |
| Detection Limit | 0.005 mg L-1 analchemres.org | Not specified |
| Key Advantage | High sensitivity | Elimination of corrosive acid |
Quantitative Analysis of Nitrates in Environmental Samples
This compound is also a key reagent for the spectrophotometric determination of nitrates in various environmental samples, particularly water. In a strong sulfuric acid medium, chromotropic acid reacts directly with nitrate (B79036) ions to form a characteristic yellow-colored product. researchgate.net The absorbance of this yellow complex is measured, typically around 410-430 nm, to quantify the nitrate concentration. hach.com
This method is valued for its simplicity, rapidity, and cost-effectiveness. The reaction is highly selective for nitrate ions, although certain oxidizing agents and residual chlorine can cause interference. youtube.com To mitigate such interferences, various reagents can be employed in modified versions of the method. The stability of the colored complex is a significant advantage, with absorbance remaining stable for at least 48 hours. researchgate.net
The linear range for nitrate determination using this method can vary depending on the specific procedure but has been reported to be between 0.62–9.24 mg∙L-1 and 0.9–80 mg L−1. researchgate.net The detection limit is also noteworthy, with values as low as 0.73 μg L−1 being achieved. Validation studies have shown an excellent correlation between the chromotropic acid method and ion chromatography, with a correlation coefficient of 0.993.
Table 2: Performance Characteristics of the Chromotropic Acid Method for Nitrate Analysis
| Parameter | Reported Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | 410-430 nm hach.com |
| Linear Range | 0.62–9.24 mg∙L-1 researchgate.net / 0.9–80 mg L−1 |
| Limit of Detection | 0.73 μg L−1 / 0.351 ppm researchgate.net |
| Correlation with Ion Chromatography | 0.993 |
Determination of Specific Herbicide Residues (e.g., 2,4-dichlorophenoxyacetic acid)
The analytical utility of this compound extends to the determination of certain herbicide residues. Notably, it has been used for the quantitative analysis of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov While the specific mechanism of the reaction between chromotropic acid and 2,4-D for quantitative determination is an older application, modern methods for 2,4-D analysis often rely on techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity. deswater.comtdl.orgajol.info
In the context of these more advanced techniques, sample preparation remains a critical step. Alkaline hydrolysis is often employed to convert all forms of 2,4-D (acid, salt, and ester) into a salt form, which can then be acidified and extracted. tdl.org Salting-out assisted liquid-liquid extraction (SALLE) is another effective sample preparation technique that has been optimized for the extraction of 2,4-D from water samples prior to HPLC analysis. deswater.com
Analysis of Carbohydrate Oxidation Products (e.g., Glycolic Acid, Methanol)
This compound plays a crucial role in the analysis of carbohydrate oxidation products, such as glycolic acid and methanol (B129727). The determination of these compounds often involves their initial oxidation to formaldehyde, which is then quantified using the well-established chromotropic acid method.
For the analysis of glycolic acid, the reaction is carried out in a phosphoric acid medium. The formaldehyde that is split off from the glycolic acid reacts with chromotropic acid to produce a violet-red compound with a maximum absorbance at 570 nm. researchgate.net Microwave irradiation can be used to accelerate the formation of the colored product. researchgate.net This method has been shown to be rapid, simple, and selective, with a linear range of 0-2,208 mg L-1. researchgate.net
Similarly, the determination of methanol involves its oxidation to formaldehyde using an oxidizing agent like potassium permanganate (B83412) in an acidic medium. oiv.intforensicresources.org The excess oxidizing agent is then removed, and the resulting formaldehyde is reacted with chromotropic acid in the presence of sulfuric acid to form the characteristic violet-colored complex, which is measured spectrophotometrically at around 575 nm. oiv.int
Table 3: Analysis of Carbohydrate Oxidation Products using Chromotropic Acid
| Analyte | Principle | Oxidizing Agent | λmax |
|---|---|---|---|
| Glycolic Acid | Conversion to formaldehyde | Not explicitly stated, reaction in H3PO4 | 570 nm researchgate.net |
| Methanol | Oxidation to formaldehyde | Potassium permanganate | 575 nm oiv.int |
Detection and Quantification of Methylenedioxyphenyl Compounds in Chromatography
While direct and extensive research on the use of this compound for the detection and quantification of methylenedioxyphenyl compounds in chromatography is not widely documented in the provided context, the principle of its application can be inferred. Many methylenedioxyphenyl compounds can be chemically degraded to release formaldehyde. This liberated formaldehyde can then be derivatized with chromotropic acid, and the resulting colored product can be detected and quantified spectrophotometrically. This approach would be particularly useful in post-column derivatization in high-performance liquid chromatography (HPLC) systems.
Chelatometric Titrations Utilizing this compound Derivatives
Derivatives of chromotropic acid have been synthesized and utilized as indicators in chelatometric titrations. For instance, O-carboxyphenyl azo this compound has been reported as an analytical reagent for the chelatometric titration of metal ions such as thorium, zirconium, and iron. kisti.re.kr In these titrations, the chromotropic acid derivative forms a colored complex with the metal ion. During the titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the metal ion is progressively complexed by the titrant. At the endpoint, when all the metal ions have been chelated by the EDTA, the indicator is released from the metal-indicator complex, resulting in a distinct color change that signals the completion of the titration.
Role as a pH Indicator in Acidic Ranges
This compound, also known as disodium (B8443419) 4,5-dihydroxynaphthalene-2,7-disulfonate, is recognized in analytical chemistry for its application as a pH indicator guidechem.com. Its chemical structure, featuring two sulfonic acid groups and two hydroxyl groups on a naphthalene (B1677914) core, underpins its acidic properties. The sulfonic acid groups are strongly acidic, while the hydroxyl groups are weakly acidic. The disodium salt form is typically used, which is soluble in water guidechem.com.
The indicator properties are a result of pH-dependent changes in the molecule's electronic structure, leading to a visible color change. While it is cited as a pH indicator, detailed specifications regarding its precise functional pH range and associated color transition are not extensively documented in readily available literature. However, its nature as a salt of a disulfonic acid provides insight into its behavior. A 10 g/L solution of its dihydrate form in water is reported to have a pH of 3.6, confirming its operation within the acidic range. The pKa of the parent chromotropic acid is 5.36 for the first hydroxyl proton, which suggests that the color change would occur in the moderately acidic to near-neutral pH range.
The name "chromotropic" itself is derived from Greek words signifying "color-changing," highlighting this fundamental property which is utilized in various colorimetric assays wikipedia.org.
Table 1: Acid-Base Properties of this compound
| Property | Value | Description |
| Chemical Form | Disodium Salt Dihydrate | The common commercially available form. |
| pH of Solution | 3.6 (10 g/L in H₂O) | Indicates the acidic nature of the salt in aqueous solution. |
| pKa (Chromotropic Acid) | 5.36 | Dissociation constant for the first hydroxyl group, indicating the approximate pH region of buffering and color change. |
Application in Chromatographic Methods (e.g., Thin-Layer Chromatography, Paper Chromatography)
This compound serves as a valuable chromogenic (color-forming) reagent in chromatographic techniques, particularly in Thin-Layer Chromatography (TLC), for the visualization of otherwise colorless separated compounds.
Thin-Layer Chromatography (TLC)
In TLC, a plate coated with a stationary phase (like silica (B1680970) gel) is used to separate components of a mixture. After the separation (development), the plate is dried and sprayed with a visualization reagent to make the separated spots visible. This compound is employed for this purpose in specific analyses.
Visualization of Mycotoxins : It is used to improve the visualization of trichothecenes on developed TLC plates guidechem.com. After spraying the plate with the reagent and heating, the trichothecen spots appear with a distinct color, allowing for their identification and semi-quantitative estimation.
Detection of Formaldehyde and Related Compounds : One of its most well-known applications is the highly specific reaction with formaldehyde in the presence of concentrated sulfuric acid to produce a distinct purple-red color wikipedia.orgspectrumchemical.com. This reaction can be adapted for TLC to visualize spots of compounds that are either formaldehyde itself or can release formaldehyde under acidic conditions. The reaction's product has a characteristic absorption maximum around 580 nm wikipedia.orgchemodex.com.
Determination of Methylene Dioxides : It also functions as a versatile analytical reagent for the TLC determination of the methylenedioxy functional group lobachemie.com.
Paper Chromatography
Paper chromatography is an older chromatographic technique that uses paper as the stationary phase libretexts.org. While the fundamental principle of using a spray reagent for visualization is the same as in TLC, the specific application of this compound in paper chromatography is not well-documented in scientific literature. Theoretically, it could be used as a post-chromatographic spray reagent, much like ninhydrin (B49086) is used for amino acids, to detect analytes that react with it to form a colored product libretexts.org. However, its use is more established and preferred in modern TLC methods due to the better resolution and sensitivity offered by TLC plates.
Table 2: Applications of this compound in TLC
| Analyte Class / Compound | Reagent Composition | Post-Spraying Treatment | Result / Observation |
| Trichothecenes | Solution of this compound | Heating | Improved visualization of mycotoxin spots guidechem.com. |
| Formaldehyde | This compound in Sulfuric Acid | Heating | Formation of a distinct purple-red colored spot wikipedia.org. |
| Methylenedioxy Group | Solution of this compound | Heating | Visualization of compounds containing the functional group lobachemie.com. |
Emerging Research Directions and Future Prospects for Chromotropic Acid Sodium Salt
Development of Novel Analytical Probes and Sensors
The primary application of chromotropic acid sodium salt lies in its ability to form colored complexes with various analytes, a property that continues to be exploited in the development of modern analytical probes and sensors. guidechem.com It is a well-regarded reagent for the determination of nitrates, formaldehyde (B43269), and certain metals like chromium and titanium. scharlab.comacs.org
Recent innovations have focused on integrating this classical colorimetric method with modern technology to create more accessible, portable, and efficient analytical devices. A notable example is the development of a smartphone-integrated, 3D-printed imaging device for the rapid estimation of soil nitrate (B79036). mdpi.com This system utilizes the chromotropic acid method to produce a color change that is captured and analyzed by a smartphone application, providing instant predictions of nitrate levels. mdpi.com This approach offers a low-cost, reliable, and precise tool for farmers, potentially enhancing nutrient management strategies in agriculture. mdpi.com
Another significant advancement is the adaptation of the chromotropic acid method for nitrate analysis to a microfluidic chip format. researchgate.net This miniaturized platform is designed for in-situ environmental monitoring of nitrate in natural waters and wastewater. researchgate.net The system automates the mixing of the water sample with the chromotropic acid reagent in a 1:1 ratio, producing a yellow-colored complex that absorbs strongly at 430 nm. researchgate.net Despite the highly acidic and corrosive nature of the reagent, researchers have successfully developed robust microfluidic chips, demonstrating the potential for long-term, deployable environmental sensors. researchgate.net
Table 1: Performance Characteristics of Novel Chromotropic Acid-Based Nitrate Sensors
| Feature | Smartphone-Enabled Imaging Device | Microfluidic Sensor |
| Analyte | Soil Nitrate (NO₃⁻) | Nitrate in Natural Waters |
| Limit of Detection (LoD) | 0.1 mg L⁻¹ | 0.70 mg L⁻¹ |
| Sensitivity | 0.26 mg L⁻¹ | Not Specified |
| Precision (% Bias) | 0.9% | Not Specified |
| Sample Throughput | Instant Prediction | 9 samples per hour |
| Technology | 3D Printed Device with Smartphone Camera | Microfluidic Chip with LED-based Optical Detection |
| Data sourced from references mdpi.comresearchgate.net |
Exploration of New Reaction Mechanisms
While chromotropic acid has long been used in established analytical methods, research into its reaction mechanisms continues, particularly in the context of forming new multi-component crystals. The formation of either a cocrystal or a salt is a key area of investigation. The outcome of the interaction between two compounds can often be predicted based on the difference in their pKa values (ΔpKa). researchgate.net
In a recent study, a novel organic cocrystal salt hydrate (B1144303) was successfully synthesized using chromotropic acid and 1,10-phenanthroline (B135089). researchgate.net This synthesis was achieved through both traditional solution methods and a more environmentally friendly liquid-assisted grinding method. researchgate.net The investigation into such formations is crucial as the resulting product's stability and properties are governed by the underlying interactions, such as hydrogen bonding and π-stacking, which are confirmed through theoretical calculations. researchgate.net Understanding these mechanisms allows for the rational design of new materials with specific properties.
The reaction of this compound with analytes like formaldehyde is another area of mechanistic interest. The established method involves reacting formaldehyde with the reagent in a sulfuric acid medium, which produces a characteristic color change that is measured spectrophotometrically at 580 nm. acs.org Similarly, its reaction with nitrate in the presence of sulfuric acid yields a different colored complex, measured at 410 nm. acs.org The exploration of these well-known reactions in new formats, such as microfluidic devices, necessitates a deeper understanding of the reaction kinetics and conditions at a micro-scale to optimize sensor performance. researchgate.net
Advanced Computational Modeling and Simulation Studies
Computational tools are increasingly being applied to understand and predict the behavior of chemical systems at the molecular level, and chromotropic acid is no exception. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking are being used to analyze the structure, stability, and interactions of chromotropic acid derivatives.
A prime example is the computational study of the cocrystal salt hydrate formed between chromotropic acid and 1,10-phenanthroline (CTPTH). researchgate.net DFT calculations were employed to confirm that the stability of this cocrystal in the solid state is due to a combination of H-bonding interactions and π-stacking contacts. researchgate.net Furthermore, molecular docking simulations were used to study the interaction of this cocrystal with biological targets, providing insights into its potential as an inhibitor of bacterial processes. researchgate.net
These computational approaches offer a powerful way to screen potential counterions and solvent systems for creating new multi-component crystals, potentially reducing the time and expense of experimental work. nih.gov Molecular dynamics (MD) simulations, for instance, can be used to investigate the influence of various salts and hydration on the structure of molecules in aqueous solutions, providing a more comprehensive analysis of their structural behavior. nih.gov Such studies are invaluable for predicting molecular interactions and designing new functional materials based on the chromotropic acid scaffold.
Bio-relevant Chemical Interactions (e.g., Antibiofilm Mechanisms at Molecular Level)
A promising new frontier for this compound is in the field of bio-relevant chemical interactions, specifically in combating bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial treatments. mdpi.commdpi.com
Research has shown that a novel cocrystal salt hydrate of chromotropic acid with 1,10-phenanthroline (CTPTH) exhibits significant antibiofilm activity. researchgate.net The potential antibacterial activity of this cocrystal was studied against quorum-quenching N-acyl homoserine lactone lactonase. researchgate.net Molecular docking studies suggest a strong interaction between the cocrystal and the receptor protein, indicating its potential as an inhibitor of bacterial growth. researchgate.net
The antibiofilm effect was assessed at sub-minimum inhibitory concentrations (sub-MICs). The study determined the MIC of the cocrystal to be 400 µg/mL. At half the MIC (200 µg/mL), the cocrystal showed the highest inhibition of biofilm formation, reaching 56.97 ± 4.17%. researchgate.net The proposed mechanism involves the chromotropic acid moiety of the cocrystal interacting strongly with amino acids, allowing it to penetrate deep into the receptor protein cavity and act as an inhibitor. researchgate.net This discovery opens up possibilities for developing new therapeutic strategies that target the formation and stability of bacterial biofilms. nih.gov
Table 2: Antibiofilm Activity of Chromotropic Acid-1,10-Phenanthroline Cocrystal (CTPTH)
| Parameter | Value |
| Target | Bacterial Biofilm Formation |
| Minimum Inhibitory Concentration (MIC) | 400 µg/mL |
| Concentration for Highest Biofilm Inhibition | MIC/2 (200 µg/mL) |
| Maximum Biofilm Inhibition Observed | 56.97 ± 4.17% |
| Proposed Mechanism | Strong interaction with receptor protein amino acids |
| Data sourced from reference researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
